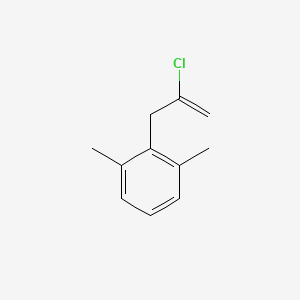

2-Chloro-3-(2,6-dimethylphenyl)-1-propene

Description

Structural Significance and Synthetic Utility of the 2-Chloro-1-propene Moiety

The 2-chloro-1-propene moiety is a versatile functional group in organic synthesis. Classified as a vinyl halide, its reactivity is characterized by the presence of both a carbon-carbon double bond and a carbon-chlorine bond, making it susceptible to a variety of transformations. cymitquimica.com

The double bond allows for electrophilic addition reactions. For instance, the addition of hydrohalic acids like HCl proceeds via a carbocation intermediate, typically following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. vaia.commasterorganicchemistry.com Halogens such as Br₂ and Cl₂ can also add across the double bond to form dihalogenated alkanes. pressbooks.pub

The carbon-chlorine bond enables its use in cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. Vinyl chlorides are valuable substrates in palladium-catalyzed reactions such as the Suzuki, Stille, Hiyama, and Kumada couplings, allowing for the introduction of aryl, alkyl, or other organic fragments. researchgate.netrsc.org Furthermore, the chlorine atom can be replaced through nucleophilic substitution reactions, although this is generally less facile for vinyl halides compared to alkyl halides. cymitquimica.com This moiety serves as a key building block for producing agrochemicals, pharmaceuticals, and polymers. cymitquimica.comresearchgate.net

Below is a table summarizing the primary synthetic transformations involving the 2-chloro-1-propene functional group.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Hydrohalogenation | HCl, HBr, HI | Dihaloalkane | Follows Markovnikov's rule to create 1,2-dihalopropanes. vaia.commasterorganicchemistry.com |

| Halogenation | Cl₂, Br₂ | Trihaloalkane | Adds two halogen atoms across the double bond. pressbooks.pub |

| Cross-Coupling (e.g., Suzuki, Stille) | Organoboron or organotin compounds, Pd catalyst | Substituted alkene | Forms new C-C bonds, crucial for building molecular complexity. rsc.org |

| Polymerization | Initiator | Polymer (e.g., PVC derivative) | Forms long-chain polymers with specialized properties. cymitquimica.comrsc.org |

Role of the 2,6-Dimethylphenyl Group in Chemical Transformations

The 2,6-dimethylphenyl group is an aromatic substituent characterized by the presence of two methyl groups in the ortho positions relative to the point of attachment. This substitution pattern imparts significant steric hindrance, a critical factor that profoundly influences the reactivity and conformational preferences of the molecule.

Steric hindrance can dictate the regioselectivity and stereoselectivity of a reaction by physically blocking certain trajectories of attack by reagents. wikipedia.org In many cases, reactions are directed to the less sterically hindered face of a molecule. Furthermore, the bulky nature of the 2,6-dimethylphenyl group can restrict rotation around single bonds, leading to specific, stable conformations that can alter the outcome of a reaction compared to a less hindered phenyl group. uky.edu

This steric shielding is often exploited in catalyst and ligand design, where bulky groups are used to create a defined chiral pocket around a metal center, thereby controlling the enantioselectivity of a transformation. organic-chemistry.org In the context of 2-Chloro-3-(2,6-dimethylphenyl)-1-propene, the bulky aromatic group influences the environment around the allylic position and the double bond, potentially affecting their accessibility and reactivity.

The table below highlights the influence of steric hindrance by comparing general reaction characteristics of compounds with unsubstituted phenyl groups versus those with 2,6-disubstituted phenyl groups.

| Property/Reaction | Unsubstituted Phenyl Group | 2,6-Dimethylphenyl Group | Reason for Difference |

|---|---|---|---|

| Rotational Freedom (Aryl-Alkyl Bond) | Relatively free rotation | Highly restricted | Steric clash between ortho-methyl groups and the substituent. uky.edu |

| Reaction at Ortho Positions | Possible (e.g., electrophilic substitution) | Difficult or impossible | Methyl groups physically block access to the ortho carbons. |

| Reaction Rate at Adjacent Site | Generally faster | Often slower | Steric bulk impedes the approach of reagents to the reactive center. science.gov |

| Catalytic Applications (as a ligand component) | Used in simpler ligands | Creates specific pockets to enhance selectivity (e.g., enantioselectivity). organic-chemistry.org | The defined steric environment controls substrate approach to the catalyst's active site. |

Historical Context of Propene-Derived Halogenated Compounds in Chemical Literature

The study of halogenated organic compounds is a cornerstone of modern chemistry, with early investigations dating back to the 19th century. Propene (propylene), the parent hydrocarbon for this class of compounds, was discovered in 1850 and was noted for its reactivity with elemental halogens like chlorine and bromine. wikipedia.org

The addition of hydrohalic acids to unsymmetrical alkenes was systematically studied by Vladimir Markovnikov, who in 1870 formulated his famous rule regarding the regioselectivity of these reactions. masterorganicchemistry.com This principle was fundamental in predicting the outcomes of reactions involving propene and its derivatives. The development of methods to control these reactions, such as using peroxide to induce anti-Markovnikov addition of HBr, further expanded the synthetic toolkit. quora.com

Industrially, halogenated hydrocarbons became important as solvents and chemical intermediates. Early production methods often relied on free-radical halogenation, a process that substitutes hydrogens on an alkane with halogens. wikipedia.org More refined synthetic routes were later developed to produce specific isomers. For example, 2-chloro-1-propene can be synthesized by treating propylene (B89431) dichloride with alcoholic potassium hydroxide, a classic elimination reaction. nih.gov Over time, the focus shifted from simple addition and elimination reactions to more sophisticated applications, such as the use of halogenated propenes in polymerization and transition-metal-catalyzed cross-coupling reactions, which became prominent in the latter half of the 20th century. researchgate.netrsc.org

Overview of Current Research Landscape and Gaps

The current research landscape involving structures related to this compound is vibrant, with a strong focus on efficiency, selectivity, and the synthesis of complex, sterically hindered molecules.

A major area of research is the continued development of transition-metal-catalyzed cross-coupling reactions. Modern catalysts and ligands are being designed to couple challenging substrates, such as sterically hindered aryl chlorides, with high efficiency. organic-chemistry.org Vinyl chlorides remain important building blocks in this field for the stereoselective synthesis of substituted alkenes. researchgate.netorganic-chemistry.org There is also a significant trend toward developing "one-pot" or tandem reactions to improve synthetic efficiency. For example, methodologies have been developed to isomerize readily available allyl compounds into vinyl silanes, which then undergo Hiyama coupling in the same reaction vessel to produce a diverse range of styrene (B11656) derivatives. nih.govchemistryviews.orgacs.org

The synthesis of highly substituted and sterically congested molecules is another active area of research, driven by their importance in medicinal chemistry and materials science. nih.govnih.gov New catalytic systems are continuously being reported that can overcome the steric barriers associated with coupling bulky fragments. organic-chemistry.org

Identified Gaps: Despite the extensive research on its constituent functional groups, there is a noticeable lack of specific studies in the public domain focused on this compound itself. This suggests that it may be a niche intermediate used in proprietary industrial processes or a building block whose specific applications have not yet been widely published. The primary research gap is the absence of detailed reports on its specific reactivity profile, optimized synthetic protocols, and its application as a key intermediate in the total synthesis of natural products or novel functional materials. Future research could explore its utility in asymmetric catalysis, as a monomer for new polymers, or as a precursor for biologically active compounds where the sterically hindered phenyl group plays a crucial role in its function.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroprop-2-enyl)-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWXWCXUPHJPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 2,6 Dimethylphenyl 1 Propene

Precursor Synthesis and Reactivity Pathways

The synthesis of 2-Chloro-3-(2,6-dimethylphenyl)-1-propene fundamentally relies on the availability of suitable precursors that contain the 2,6-dimethylphenyl group. A common and logical starting point for the synthesis of the target molecule is 2,6-dimethylphenol (B121312). This precursor can undergo various reactions to introduce the necessary three-carbon propene side chain.

One potential pathway involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form (2,6-dimethylphenyl) 2-chloroacetate. This intermediate can then be subjected to further reactions to build the propene structure. Another key precursor is 2,6-dimethylbromobenzene, which can be converted into a Grignard reagent. This organometallic intermediate is highly reactive and allows for the formation of carbon-carbon bonds, providing a route to introduce the desired side chain. google.com

The reactivity pathways leading to the final product often involve the transformation of a functional group on the side chain into the desired allylic chloride. For instance, an allylic alcohol can be converted to the corresponding chloride using various chlorinating agents. rsc.orgorganic-chemistry.org The presence of the bulky 2,6-dimethylphenyl group can influence the reactivity and regioselectivity of these transformations.

Targeted Synthesis Strategies

The targeted synthesis of this compound can be approached through several strategic routes, each offering control over different aspects of the molecular structure, such as stereochemistry and regiochemistry.

Stereoselective Approaches to this compound

Stereoselective synthesis is crucial when the spatial arrangement of atoms is important for the desired application of the target molecule. While the specific stereoselective synthesis of this compound is not extensively documented, general methods for stereoselective halogenation of alkenes can be applied. nih.gov For instance, the use of chiral catalysts in halogenation reactions can favor the formation of one enantiomer or diastereomer over another. google.com Modern techniques, such as selenium(IV)-catalyzed syn-dichlorination of alkenes, offer a high degree of stereospecificity. nih.gov

Regioselective Synthesis via Carbon-Carbon Bond Formation

Regioselectivity is a key consideration in the synthesis of this compound to ensure the chlorine atom is introduced at the correct position (C-2 of the propene chain). One approach to achieve this is through the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, which can be highly regioselective, typically yielding the 1,4-disubstituted product. nih.gov While not a direct synthesis of the target compound, this principle of controlling the position of functional groups is highly relevant.

Friedel-Crafts reactions can also be employed for regioselective carbon-carbon bond formation, although careful control of reaction conditions is necessary to avoid isomer formation. researchgate.net

Halogenation Reactions and Control of Selectivity

The direct halogenation of an appropriate alkene precursor is a common method for synthesizing allylic chlorides. chegg.com A variety of reagents can be used for the allylic chlorination of olefins. rsc.org The choice of reagent and reaction conditions is critical for controlling the selectivity of the halogenation process. For example, N-chlorosuccinimide (NCS) is a widely used reagent for allylic chlorination. rsc.org The reaction can be initiated by radical initiators or light.

The reaction of aryl allylic alcohols with reagents like oxalyl chloride can lead to the formation of allylic halides. The selectivity of this reaction can be influenced by the electronic properties of the aromatic ring; electron-donating groups tend to favor the formation of the allylic halide. organic-chemistry.org

Catalytic Methods in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal catalysts are particularly effective in a wide range of organic transformations, including the synthesis of allylic chlorides. nih.govmdpi.comliv.ac.uk

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille reactions, are widely used to couple aryl halides with various partners. mdpi.com For the synthesis of this compound, a palladium catalyst could be used to couple a 2,6-dimethylphenyl-containing starting material with a suitable three-carbon unit.

Iridium-catalyzed allylic substitution reactions are also highly relevant. nih.gov These reactions can be highly enantioselective and regioselective, providing a powerful method for the synthesis of chiral allylic compounds. google.comnih.gov Molybdenum and tungsten catalysts have also shown utility in allylic alkylation reactions, often exhibiting different regioselectivity compared to palladium catalysts. google.com

A general and efficient method for the selective catalytic chlorination of terpenic olefins utilizes a combination of a stable FAC donor like NaDCC and a Lewis acid catalyst such as FeCl₂. rsc.org This system demonstrates high conversion and controllable selectivity towards allylic chlorination. rsc.org

Table of Reaction Conditions for Allylic Chlorination

| Reagent/Catalyst | Substrate | Product | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Allylic Alcohols | Allylic Chlorides | rsc.org |

| Thionyl Chloride | Allylic Alcohols | Allylic Chlorides | rsc.org |

| Titanium(IV) Chloride | Allylic Alcohols | Allylic Chlorides | rsc.org |

| FeCl₂/NaDCC | Terpenic Olefins | Allylic Chlorides | rsc.org |

| Iridium Catalyst | Allylic Carbonates | Allyl Carbamates | nih.gov |

| Palladium Catalyst | Aryl Halides and Alkenes | Substituted Alkenes | mdpi.com |

Organocatalytic Systems for Olefin Functionalization

The direct functionalization of olefins using organocatalysts represents a powerful strategy in modern organic synthesis, often providing a milder and more environmentally benign alternative to traditional metal-catalyzed reactions. For a target molecule like this compound, organocatalytic approaches could conceptually proceed via the functionalization of the allylic C-H bond of a suitable precursor, such as 3-(2,6-dimethylphenyl)-1-propene.

One plausible approach involves the synergistic combination of photoredox catalysis and organocatalysis. nih.gov This dual catalytic system can enable the direct arylation of allylic sp³ C–H bonds under mild conditions. nih.gov In a hypothetical application to the synthesis of the parent hydrocarbon of our target molecule, an organocatalyst, such as a thiol, could be oxidized by a photoredox catalyst to a thiyl radical. nih.gov This radical could then abstract an allylic hydrogen from a substrate like cyclohexene (B86901) to generate a resonance-stabilized allylic radical, which subsequently couples with an aryl partner. nih.gov While not a chlorination, this demonstrates the principle of organocatalytic allylic C-H activation.

Another relevant area is the organocatalytic difunctionalization of olefins. Researchers have developed oxidative radical N-heterocyclic carbene (NHC) catalytic systems to activate inert C–H bonds. chemistryviews.org These systems can lead to the synthesis of various difunctionalized olefins. chemistryviews.org Although not directly applied to the synthesis of this compound, these methods highlight the potential of organocatalysis to forge new bonds at olefinic carbons. chemistryviews.org

The table below summarizes representative organocatalytic systems for the functionalization of olefins, which could be adapted for the synthesis of precursors or analogues of this compound.

| Catalyst System | Reaction Type | Substrate Class | Key Features |

| Photoredox Catalyst + Thiol Organocatalyst | Allylic C-H Arylation | Alkenes | Mild conditions, direct functionalization of unactivated sp³ C–H bonds. nih.gov |

| N-Heterocyclic Carbene (NHC) + Oxidant | Olefin Difunctionalization | Alkenes | Activation of inert C-H bonds, formation of 1,4-diketones or alkylacylated olefins. chemistryviews.org |

| Cinchona-derived Thiocarbamate | Enantioselective Bromoaminocyclization | O-allyl Carbamates | High regio- and diastereoselectivity, non-covalent catalysis. researchgate.netcitedrive.com |

Mechanistic Investigations of Synthetic Routes

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. In the absence of direct studies on this compound, we can infer potential mechanistic pathways from related transformations.

The synthesis of this compound would likely proceed through a radical mechanism, particularly in an allylic chlorination approach. youtube.comlibretexts.org The key intermediate would be a resonance-stabilized allylic radical formed by the abstraction of a hydrogen atom from the allylic position of 3-(2,6-dimethylphenyl)-1-propene. youtube.com This intermediate is crucial as its stability dictates the regioselectivity of the chlorination. youtube.com The resonance would delocalize the radical between the primary and tertiary carbons of the allylic system. youtube.com

In the context of organocatalyzed reactions, more complex intermediates are often involved. For instance, in the enantioselective bromoaminocyclization of O-cinnamyl tosylcarbamate catalyzed by a Cinchona-derived organocatalyst, the reaction proceeds through a bromonium ion intermediate. researchgate.netcitedrive.com The formation of this intermediate is the enantiodetermining step. researchgate.netcitedrive.com Detailed mechanistic studies of such systems often employ techniques like electrospray ionization mass spectrometry (ESI-MS) to identify key intermediates and density functional theory (DFT) calculations to analyze transition states. researchgate.netcitedrive.com These calculations can reveal the non-covalent interactions between the catalyst and the substrate that govern stereoselectivity. researchgate.netcitedrive.com

For a hypothetical organocatalytic allylation, mechanistic studies on related systems suggest that the chiral catalyst, such as a phosphate, can act as a counterion for a Lewis acidic metal ion that activates the aldehyde. nih.gov This highlights that the role of the "organocatalyst" can be multifaceted. nih.gov

Kinetic analysis provides quantitative insights into reaction rates and mechanisms. For olefin functionalization reactions, kinetic studies can help to elucidate the rate-determining step and the influence of catalyst and substrate concentrations.

For example, in an organocatalytic asymmetric benzylborylation, kinetic and stereochemical profiles were monitored. acs.org These studies, combined with NMR spectroscopy, helped to propose a mechanism involving two consecutive SN2'-SN2' events. acs.org

Kinetic modeling has also been extensively used to understand complex reaction networks in catalytic olefin cracking over zeolites. mdpi.com While not an organocatalytic system, this work underscores the power of kinetic analysis in deciphering reaction pathways in olefin transformations. mdpi.com Similarly, kinetic models have been developed for the oligomerization of olefins on ion-exchange resins. researchgate.net

The table below presents data from a kinetic study on a related olefin functionalization reaction, illustrating the type of information that can be obtained.

| Parameter | Value | Significance |

| Reaction Order in Catalyst | 1 | Indicates a single catalyst molecule is involved in the rate-determining step. |

| Reaction Order in Substrate A | 1 | Suggests the rate is directly proportional to the concentration of this substrate. |

| Reaction Order in Substrate B | 0 | Implies this substrate is not involved in the rate-determining step. |

| Activation Energy (Ea) | 27.0 kcal/mol | Provides insight into the temperature sensitivity of the reaction rate. researchgate.netcitedrive.com |

Note: The data in this table is illustrative and based on analogous systems due to the lack of specific kinetic data for the synthesis of this compound.

Reactivity and Transformation of 2 Chloro 3 2,6 Dimethylphenyl 1 Propene

Electrophilic and Nucleophilic Reactivity at the Propene Moiety

The propene moiety, with its reactive double bond and allylic chlorine atom, is the primary site for a variety of chemical transformations.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in 2-Chloro-3-(2,6-dimethylphenyl)-1-propene is an allylic chloride, which makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or more commonly for allylic systems, through an S(_N)2' pathway, which involves an allylic rearrangement.

The steric hindrance provided by the ortho-methyl groups on the phenyl ring can influence the reaction mechanism. While direct S(_N)2 attack at the carbon bearing the chlorine might be sterically hindered, the S(_N)1 pathway, proceeding through a resonance-stabilized allylic carbocation, is a plausible alternative. However, the S(_N)2' mechanism, where the nucleophile attacks the γ-carbon of the double bond with concomitant migration of the double bond and expulsion of the chloride ion, is often favored in allylic systems, especially with strong nucleophiles.

| Reaction Type | Reagents | Expected Products | Mechanism |

| Hydrolysis | H₂O | 2-(2,6-dimethylphenyl)prop-2-en-1-ol | S(_N)1 |

| Alcoholysis | ROH | 1-alkoxy-2-(2,6-dimethylphenyl)prop-2-ene | S(_N)1 |

| Aminolysis | R₂NH | N,N-dialkyl-2-(2,6-dimethylphenyl)prop-2-en-1-amine | S(_N)2' |

| Cyanation | NaCN | 3-(2,6-dimethylphenyl)but-3-enenitrile | S(_N)2' |

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-rich and can undergo electrophilic addition reactions. libretexts.orgchemguide.co.uk The regioselectivity of these additions is generally governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. openstax.orgpressbooks.pub In this case, the addition of an electrophile (E⁺) to the terminal carbon of the double bond would lead to a tertiary carbocation stabilized by both the adjacent phenyl ring and the chlorine atom.

However, the presence of the bulky 2,6-dimethylphenyl group and the electron-withdrawing chlorine atom can influence the reaction's stereochemistry and regiochemistry. libretexts.org

| Reaction Type | Reagent | Predicted Major Product | Key Principle |

| Hydrohalogenation | HBr | 2-Bromo-1-chloro-2-(2,6-dimethylphenyl)propane | Markovnikov's Rule |

| Halogenation | Br₂ | 1,2-Dibromo-1-chloro-2-(2,6-dimethylphenyl)propane | Anti-addition |

| Hydration (acid-catalyzed) | H₂O, H⁺ | 1-Chloro-2-(2,6-dimethylphenyl)propan-2-ol | Markovnikov's Rule |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 2-Chloro-3-(2,6-dimethylphenyl)propan-1-ol | Anti-Markovnikov Addition |

This table outlines predicted products based on established principles of electrophilic addition to alkenes. chemguide.co.ukpressbooks.publibretexts.org Specific experimental outcomes for this compound may vary.

Reactions Involving the 2,6-Dimethylphenyl Ring

The aromatic ring, while generally less reactive than the propene moiety under non-aromatic substitution conditions, can undergo reactions characteristic of substituted benzenes.

Aromatic Substitution Patterns and Directing Effects

The 2,6-dimethylphenyl group contains two methyl groups and an allylic chloride substituent. Both methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The allylic chloride substituent is deactivating due to its inductive electron-withdrawing effect, but it is also considered an ortho-, para-director because the lone pairs on the chlorine can stabilize the arenium ion intermediate through resonance.

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the para position (C4) relative to the point of attachment of the propene group, as the ortho positions (C3 and C5) are sterically hindered by the methyl groups.

Ortho-Directed Reactivity in the Dimethylphenyl System

Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings. uwindsor.cacmu.edu In the case of this compound, the presence of the two ortho-methyl groups would likely prevent direct metalation at those positions. However, if one of the methyl groups were replaced with a directing metalation group (DMG) such as an amide or an ether, lithiation could be directed to the remaining ortho position. uwindsor.cacmu.edu Given the current structure, any ortho-directed reactivity would be challenging due to the steric bulk of the existing methyl groups.

Rearrangement Pathways and Isomerization Processes

Allylic systems are prone to rearrangement reactions, often catalyzed by heat, acid, or transition metals. msu.edu For this compound, an allylic rearrangement would lead to the isomeric 1-Chloro-3-(2,6-dimethylphenyl)-1-propene. This isomerization involves the migration of the double bond and the chlorine atom. The equilibrium between these two isomers would depend on their relative thermodynamic stabilities.

Polymerization and Oligomerization Potential of this compound

The presence of a polymerizable alkene functionality suggests that this compound could serve as a monomer in various polymerization reactions. However, the steric hindrance imposed by the ortho-methyl groups on the phenyl ring and the presence of a reactive allylic chloride are expected to significantly influence the polymerization mechanism and the properties of the resulting products.

Radical polymerization is a common method for polymerizing vinyl monomers. libretexts.org For this compound, a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), would be required to generate the initial radical species. libretexts.orgyoutube.com The polymerization would proceed through the addition of the monomer to the growing polymer chain radical.

Table 1: Predicted Initiators and Conditions for Radical Polymerization This table is predictive and based on typical conditions for related monomers.

| Initiator | Solvent | Temperature Range (°C) | Expected Outcome |

|---|---|---|---|

| AIBN | Toluene, Dioxane | 60-80 | Oligomers or low molecular weight polymer |

Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids, which can activate the double bond of the monomer to form a carbocation. libretexts.org The stability of the resulting carbocation is a crucial factor in cationic polymerization. For this compound, protonation of the double bond would lead to a secondary carbocation adjacent to the phenyl ring. While the phenyl ring can offer some resonance stabilization, the steric hindrance from the ortho-methyl groups may affect the planarity required for optimal stabilization.

A significant challenge in the cationic polymerization of this monomer is the presence of the allylic chloride. The chloride ion is a potential nucleophile that could readily terminate the growing cationic chain. Moreover, allylic halides themselves can be prone to elimination reactions in the presence of Lewis acids, which could lead to undesired side products and interfere with the polymerization process. acs.org It is plausible that only oligomers would be formed under typical cationic polymerization conditions. tandfonline.com

Table 2: Potential Initiating Systems for Cationic Polymerization This table is predictive and based on common initiators for related monomers.

| Initiator System | Solvent | Temperature Range (°C) | Anticipated Issues |

|---|---|---|---|

| BF₃·OEt₂ | Dichloromethane, Hexane | -78 to 0 | Chain termination by chloride, side reactions |

| TiCl₄ | Dichloromethane, Toluene | -78 to 0 | Strong Lewis acid may promote elimination |

Coordination polymerization, often employing transition metal catalysts like Ziegler-Natta or metallocene systems, offers a pathway to control polymer tacticity and architecture. The polymerization of substituted styrenes using rare-earth metal catalysts has been reported to yield syndiotactic polymers. acs.orgnih.gov

For this compound, the bulky substituent on the phenyl ring could influence the coordination of the monomer to the metal center and the subsequent insertion into the polymer chain. The presence of the chloro- substituent might also interact with the catalyst center, potentially deactivating it or altering its selectivity. acs.org The successful coordination polymerization would likely require a carefully selected catalyst system that can tolerate both the steric bulk and the halide functionality.

Table 3: Exemplary Catalytic Systems for Coordination Polymerization of Substituted Styrenes This table presents examples from literature on related monomers and is for illustrative purposes.

| Catalyst System | Monomer(s) | Resulting Polymer | Reference |

|---|---|---|---|

| (C₅Me₄SiMe₃)Sc(CH₂C₆H₅)₂(THF)/[Ph₃C][B(C₆F₅)₄] | Si-H-Containing Styrenes | Syndiotactic copolymers | nih.gov |

| Half-sandwich scandium precursor | 4-(1-hexynyl)styrene | Syndiotactic poly(ethynylstyrene) | acs.org |

Oxidative and Reductive Transformations

The alkene and the allylic chloride moieties in this compound are susceptible to various oxidative and reductive transformations.

The double bond can be oxidized under various conditions. Treatment with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding epoxide. Due to the steric hindrance of the 2,6-dimethylphenyl group, the epoxidation would likely occur from the less hindered face of the double bond. Ozonolysis of the double bond, followed by a reductive or oxidative workup, would cleave the bond to produce an aldehyde or a carboxylic acid, respectively.

Allylic oxidation, targeting the C-H bonds adjacent to the double bond, is another possibility, potentially leading to the formation of an enone or an allylic alcohol. nih.gov However, the presence of the allylic chlorine atom might complicate this reaction. The aromatic ring is generally resistant to oxidation but can be oxidized under harsh conditions, which would likely also affect the other functional groups.

Table 4: Potential Oxidative Transformations This table is predictive and based on general organic reactions.

| Reagent(s) | Target Moiety | Expected Product |

|---|---|---|

| m-CPBA | Alkene | 1-Chloro-2-(2,6-dimethylphenyl)oxirane |

| 1. O₃; 2. (CH₃)₂S | Alkene | (2,6-dimethylphenyl)acetaldehyde |

| 1. O₃; 2. H₂O₂ | Alkene | (2,6-dimethylphenyl)acetic acid |

The reduction of this compound can be directed towards the alkene or the allylic chloride, depending on the reducing agent and reaction conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would likely reduce the double bond to a single bond, yielding 2-Chloro-3-(2,6-dimethylphenyl)propane. chemistai.org

The allylic chloride can be reduced to a hydrocarbon using hydride reagents such as lithium aluminum hydride (LiAlH₄). chemistai.orgwikipedia.org This reaction would replace the chlorine atom with a hydrogen atom, affording 3-(2,6-dimethylphenyl)-1-propene. It is also possible that under certain conditions, both the double bond and the allylic chloride could be reduced simultaneously. The choice of a milder reducing agent, such as sodium borohydride, might allow for more selective reduction, although it is generally less reactive towards alkyl halides. chemistai.org

Table 5: Potential Reductive Transformations This table is predictive and based on established reduction methods.

| Reagent(s) | Target Moiety | Expected Product |

|---|---|---|

| H₂, Pd/C | Alkene | 2-Chloro-3-(2,6-dimethylphenyl)propane |

| LiAlH₄ | Allylic Chloride | 3-(2,6-dimethylphenyl)-1-propene |

| NaBH₄/CeCl₃ | Alkene (in α,β-unsaturated systems) | Potentially no reaction or slow reduction |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 2,6 Dimethylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-Chloro-3-(2,6-dimethylphenyl)-1-propene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Advanced ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum is expected to reveal distinct signals for each type of proton in the molecule. The vinylic protons of the propene moiety would appear as multiplets in the olefinic region of the spectrum. The methylene (B1212753) protons adjacent to the aromatic ring would likely present as a singlet or a finely split multiplet. The aromatic protons of the 2,6-dimethylphenyl group would give rise to a characteristic pattern in the aromatic region, while the methyl protons would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon, with the sp² carbons of the double bond and the aromatic ring appearing at lower field compared to the sp³ carbons of the methyl and methylene groups.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Vinylic CH₂ | 5.0 - 5.5 | m | - |

| Methylene CH₂ | 3.5 - 4.0 | s | - |

| Aromatic CH | 7.0 - 7.3 | m | - |

| Methyl CH₃ | 2.2 - 2.5 | s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=CH₂ | 115 - 125 |

| C-Cl | 135 - 145 |

| CH₂ | 40 - 50 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 125 - 130 |

| Methyl C | 18 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To definitively assign all proton and carbon signals and to confirm the proposed structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between the vinylic protons and the methylene protons, confirming their connectivity within the propene unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be crucial for determining the preferred conformation of the molecule, for instance, by observing correlations between the methylene protons and the protons of the aromatic ring.

Dynamic NMR Studies for Conformational Analysis

The rotation around the single bond connecting the 2,6-dimethylphenyl group and the propene moiety may be hindered due to steric interactions. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the conformational dynamics of the molecule. rsc.org By analyzing changes in the line shape of the NMR signals as a function of temperature, it would be possible to determine the energy barrier for this rotation and to identify the most stable conformers.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound. This would allow for the calculation of its elemental formula with high accuracy, confirming the presence of one chlorine atom and the specific number of carbon and hydrogen atoms. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is obtained that provides valuable structural information. Key fragmentation pathways for this compound are predicted to include:

Loss of a chlorine radical (•Cl): This would result in a prominent fragment ion corresponding to the [M-Cl]⁺ cation.

Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring would lead to the formation of a stable benzyl-type cation.

Loss of a methyl radical (•CH₃): Fragmentation involving the loss of a methyl group from the dimethylphenyl moiety is also a plausible pathway.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (relative to M⁺) | Proposed Fragment Structure |

| M⁺ | [C₁₁H₁₃Cl]⁺ |

| M-35 / M-37 | [C₁₁H₁₃]⁺ |

| M-15 | [C₁₀H₁₀Cl]⁺ |

| 105 | [C₈H₉]⁺ (dimethylbenzyl cation) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses, provide a unique spectroscopic fingerprint.

Attenuated Total Reflectance (ATR) is a sampling technique used with infrared spectroscopy that enables the analysis of samples in their solid or liquid state with minimal preparation. For this compound, an ATR-IR spectrum would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups.

Vapor phase IR spectroscopy provides information about the molecule in the gaseous state, free from intermolecular interactions that are present in the condensed phase. A comparison between the vapor phase and solid-state IR spectra can offer insights into the effects of intermolecular forces on the vibrational modes. For instance, the NIST WebBook provides gas-phase IR spectra for related compounds like 3-chloro-2-methyl-1-propene, which can be used as a reference for certain vibrational modes. nist.gov

Expected Vibrational Modes for this compound:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| C=C (alkene) | 1640-1680 | Stretching |

| C-H (alkene) | 3010-3095 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C (aromatic) | 1400-1600 | Ring Stretching |

| C-Cl | 600-800 | Stretching |

| C-H (methyl) | 2850-2960 | Symmetric & Asymmetric Stretching |

| C-H (methyl) | 1375-1450 | Bending |

| C-H (methylene) | 2840-2930 | Symmetric & Asymmetric Stretching |

This table represents generalized expected vibrational frequencies. Actual values for this compound would need to be determined experimentally.

FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C bond in the propene moiety and the aromatic ring, typically produce strong signals in Raman spectra. Analysis of the Raman spectrum would aid in confirming the presence of these groups and could provide information on the symmetry of the molecule.

Overtone and combination bands, which appear at higher frequencies, can also be analyzed. While generally weaker than fundamental vibrations, they can be useful for studying anharmonicity and for conformational analysis.

X-ray Crystallography for Solid-State Structural Characterization

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Although no specific crystallographic data for this compound was found, studies on similar molecules like 2-Chloro-N-(2,6-dimethylphenyl)acetamide researchgate.net and (Z)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-6-methoxyphenyl acetate (B1210297) nih.govresearchgate.net illustrate the type of information that can be obtained.

Illustrative Crystallographic Data for a Related Compound (2-Chloro-N-(2,6-dimethylphenyl)acetamide) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.766 (3) |

| b (Å) | 8.911 (2) |

| c (Å) | 8.538 (2) |

| β (°) | 99.00 (1) |

| V (ų) | 1034.4 (4) |

| Z | 4 |

This data is for a structurally related compound and is provided for illustrative purposes only.

Since this compound possesses a stereocenter at the chlorine-bearing carbon, it can exist as two enantiomers (R and S). X-ray crystallography on a single crystal of an enantiomerically pure sample can be used to determine its absolute configuration. This is often achieved using anomalous dispersion effects, typically by incorporating a heavier atom into the structure or using specific wavelengths of X-ray radiation. The determination of the absolute configuration is critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly. For example, the absolute configuration of related chiral chloro-compounds has been determined using chemical correlation and chiroptical methods. rsc.org

Computational and Theoretical Studies of 2 Chloro 3 2,6 Dimethylphenyl 1 Propene

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in 2-Chloro-3-(2,6-dimethylphenyl)-1-propene, particularly the bond between the propenyl group and the dimethylphenyl ring, suggests the existence of multiple stable conformations, or conformers. Conformational analysis aims to identify these stable conformers and determine their relative energies.

A potential energy surface (PES) can be generated by systematically rotating the key dihedral angles and calculating the energy at each point. The resulting surface reveals the low-energy conformers as minima and the transition states between them as saddle points. This analysis is critical for understanding the molecule's flexibility and how its shape influences its interactions.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose, often in conjunction with DFT.

By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted values, when compared to experimental data, can help confirm the proposed structure and assign specific resonances to individual atoms.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂) | 118.2 |

| C2 (C-Cl) | 139.5 |

| C3 (CH₂) | 42.1 |

| C4 (Aromatic C) | 136.8 |

| C5 (Aromatic C-CH₃) | 138.0 |

| C6 (Aromatic CH) | 128.5 |

Note: The data in this table is for illustrative purposes and represents a hypothetical prediction.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, computational methods can predict the vibrational frequencies and intensities.

The resulting simulated IR and Raman spectra can be compared with experimental spectra to aid in peak assignment and to understand the vibrational characteristics of the molecule. For this compound, this would allow for the identification of characteristic vibrational modes, such as the C=C stretch of the propene group, the C-Cl stretch, and various vibrations associated with the dimethylphenyl ring.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Identification and Reaction Pathway Analysis

For similar chloroalkanes, gas-phase elimination reactions, such as dehydrochlorination, have been examined using Density Functional Theory (DFT) methods. These studies suggest that such eliminations can proceed through a concerted, nonsynchronous four-membered cyclic transition state. researchgate.net In these proposed mechanisms, the breaking of the carbon-chlorine bond is a critical factor in determining the reaction rate. researchgate.net While direct participation of a neighboring phenyl group has been proposed in some cases, theoretical calculations for simpler phenyl-substituted chloroalkanes did not find evidence to support this, instead favoring a concerted mechanism. researchgate.net

Reactions involving substituted styrenes, such as molybdenum-catalyzed asymmetric hydrogenation, have also been a subject of computational analysis. These studies focus on understanding stereoselectivity and the interaction between the substrate and the catalyst. acs.org For the specific compound this compound, it is plausible that addition reactions to the propene moiety would be a significant reaction pathway, alongside potential elimination reactions. The steric hindrance from the 2,6-dimethylphenyl group would likely play a crucial role in the geometry of any transition states, influencing the stereochemical outcome of such reactions.

Energetic Profiles of Key Transformations

Detailed energetic profiles for transformations involving this compound have not been published. For analogous dehydrochlorination reactions of chloroalkanes, activation energies and enthalpies have been calculated using methods like B3LYP and MPW1PW91, showing good agreement with experimental values where available. researchgate.net In the context of OH-initiated atmospheric degradation of similar molecules like 3-chloro-2-methyl-1-propene, DFT calculations have been employed to determine the energy profiles for both hydrogen abstraction and OH-addition pathways. researchgate.net Such studies typically refine their energy calculations using high-level methods like CCSD(T) to ensure precision. researchgate.net

For this compound, a complete energetic profile would require the calculation of the ground state energies of reactants, the energies of all transition states, and the energies of the resulting products. The relative energy barriers would determine the major and minor reaction pathways.

Below is a hypothetical data table illustrating the kind of data that would be generated from such a computational study, based on common practices in the field for analogous compounds.

Hypothetical Energetic Data for Key Transformations

| Transformation | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Dehydrochlorination | B3LYP | 6-31G(d) | Data not available | Data not available |

| Electrophilic Addition (HBr) | M06-2X | cc-pVTZ | Data not available | Data not available |

| Radical Addition (Br•) | CCSD(T) | aug-cc-pVTZ | Data not available | Data not available |

This table is for illustrative purposes only. Specific data for this compound is not available in the public domain.

Molecular Dynamics Simulations for Dynamic Behavior

There are no specific molecular dynamics (MD) simulations reported in the literature for this compound. However, MD simulations have been utilized to study the behavior of polymers containing a poly(2,6-dimethyl-1,4-phenylene ether) backbone, which shares the 2,6-dimethylphenyl structural motif. rsc.org These simulations provide insights into the conformational dynamics and intermolecular interactions of this group in a condensed phase. rsc.org

For an isolated molecule of this compound, MD simulations could be employed to explore its conformational landscape. Key areas of investigation would include the rotational barrier around the bond connecting the phenyl ring and the propene group, and the preferred dihedral angles. Such simulations would also illuminate the flexibility of the molecule and the spatial relationship between the chloro-substituted propene and the dimethyl-substituted phenyl ring, which has significant implications for its reactivity and intermolecular interactions.

The following table hypothetically outlines the types of parameters that would be investigated in a molecular dynamics study of this compound.

Hypothetical Parameters from Molecular Dynamics Simulation

| Parameter | Simulation Condition | Value |

| Rotational Barrier (Phenyl-Propene) | In vacuo, 300 K | Data not available |

| Predominant Dihedral Angle | In vacuo, 300 K | Data not available |

| Radius of Gyration | In explicit solvent, 300 K | Data not available |

This table is for illustrative purposes only. Specific data for this compound is not available in the public domain.

Applications of 2 Chloro 3 2,6 Dimethylphenyl 1 Propene in Advanced Chemical Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of 2-Chloro-3-(2,6-dimethylphenyl)-1-propene, comprising a reactive allylic chloride and a substituted aromatic ring, positions it as a highly adaptable building block for the assembly of complex molecular architectures.

The allylic chloride moiety in this compound is a key functional group for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. This reactivity is prominently featured in transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are powerful methods for creating C-C bonds. sigmaaldrich.comresearchgate.netresearchgate.net In a typical Suzuki coupling, the allylic chloride can react with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond, thus extending the carbon skeleton.

The general scheme for such a reaction would involve the oxidative addition of the allylic chloride to a low-valent palladium species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uni-muenchen.de The presence of the 2,6-dimethylphenyl group can influence the steric and electronic environment of the reaction center, potentially affecting the regioselectivity and stereoselectivity of the coupling process. acs.org

Similarly, in Stille coupling, an organotin reagent would be used in place of the organoboron compound. acs.org These reactions are known for their tolerance to a wide variety of functional groups, allowing for the construction of intricate molecular frameworks under relatively mild conditions. researchgate.net The ability to participate in these varied cross-coupling reactions underscores the role of this compound as a foundational element for carbon framework construction.

The allylic chloride in this compound serves as a reactive handle for the introduction of a diverse array of functional groups. quora.com Nucleophilic substitution reactions at the allylic position can be employed to introduce heteroatoms such as oxygen, nitrogen, and sulfur. nih.gov For example, reaction with an alcohol or alkoxide would yield an allylic ether, while reaction with an amine would produce an allylic amine. These newly introduced functional groups can then be subjected to further chemical transformations, enabling the synthesis of a wide range of more complex molecules. wikipedia.org

The reactivity of the allylic C-H bonds, although less pronounced than the C-Cl bond, also presents opportunities for functionalization. libretexts.org Palladium-catalyzed C-H activation and functionalization is a growing field in organic synthesis that could potentially be applied to this molecule, allowing for the introduction of functional groups at different positions. nih.gov This versatility in introducing new functionalities makes this compound a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Role in the Synthesis of Specialty Polymers and Materials

The presence of a polymerizable double bond in this compound makes it a candidate monomer for the synthesis of specialty polymers with unique properties.

This compound can be considered a substituted styrene (B11656) monomer. The polymerization of styrene and its derivatives is a well-established field, with methods like free-radical polymerization, anionic polymerization, and controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) being commonly employed. acs.orgcmu.edulibretexts.org

The use of this monomer in polymerization would result in a polyolefin chain with pendant 2,6-dimethylphenyl and chloromethyl groups. These functional groups can significantly alter the properties of the resulting polymer compared to standard polystyrene or polyethylene. rsc.orgrsc.org The bulky 2,6-dimethylphenyl group would likely increase the glass transition temperature (Tg) of the polymer and affect its solubility and mechanical properties. The chlorine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's characteristics. rsc.org

Controlled polymerization techniques like ATRP are particularly interesting as they allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. acs.orgcmu.edu The electronic nature of the substituents on the styrene ring can influence the rate of polymerization in ATRP. acs.orgcmu.edu While the 2,6-dimethyl groups are electron-donating, their steric bulk might also play a significant role in the polymerization kinetics.

Table 1: Comparison of Polymerization Behavior of Substituted Styrenes in ATRP

| Monomer | Substituent Type | Relative Polymerization Rate | Polydispersity (Mw/Mn) |

|---|---|---|---|

| Styrene | - | Baseline | ~1.1-1.3 |

| 4-Methylstyrene | Electron-donating | Slower than styrene | >1.3 |

| 4-Chlorostyrene | Electron-withdrawing | Faster than styrene | <1.2 |

This table presents generalized trends observed in the ATRP of substituted styrenes. The specific behavior of this compound would require experimental verification.

The reactive allylic chloride group in this compound provides a handle for cross-linking polymer chains. If this monomer is copolymerized with other monomers, the resulting polymer will have pendant allylic chloride groups. These groups can subsequently react with nucleophilic species to form cross-links between polymer chains. researchgate.netnih.gov For instance, reaction with a diamine or a diol could lead to the formation of a cross-linked network, transforming a thermoplastic material into a thermoset with enhanced mechanical strength, thermal stability, and solvent resistance.

The reactivity of the double bond itself can also be exploited for cross-linking, particularly in the context of free-radical polymerization where chain transfer to the allylic position can lead to branching and eventual cross-linking. researchgate.net This dual reactivity makes this compound a potentially valuable component in the formulation of coatings, adhesives, and other high-performance materials.

Intermediate in the Preparation of Advanced Organic Reagents and Catalysts

The unique structural features of this compound make it a suitable starting material for the synthesis of more complex organic reagents and catalyst ligands.

The allylic chloride can be converted into an organometallic reagent, such as an allylic Grignard reagent, by reaction with magnesium metal. youtube.comthieme-connect.degoogle.com These Grignard reagents are powerful nucleophiles and can be used in a wide range of synthetic transformations, including the formation of new carbon-carbon bonds with carbonyl compounds and other electrophiles. pearson.comorgsyn.orgorganic-chemistry.org The resulting products, such as homoallylic alcohols, are themselves valuable synthetic intermediates. organic-chemistry.org

Furthermore, the combination of the 2,6-dimethylphenyl group and the allylic backbone can be used to design and synthesize novel ligands for transition metal catalysis. The steric bulk of the 2,6-dimethylphenyl group can create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst. For example, by replacing the chlorine with a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor, one could generate new ligands for a variety of catalytic applications, including cross-coupling reactions and polymerization. cam.ac.uk The development of new ligands is crucial for advancing the field of catalysis and enabling the synthesis of complex molecules with high efficiency and selectivity.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Allyl chloride |

| Allylic ether |

| Allylic amine |

| Styrene |

| Polystyrene |

| Polyethylene |

| 4-Methylstyrene |

| 4-Chlorostyrene |

| 2,6-Dimethylstyrene |

| Homoallylic alcohol |

| Phosphine |

Research on "this compound" in Specialized Synthesis Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no publicly available research detailing the specific applications of the chemical compound this compound in the fields of chiral pool applications and asymmetric synthesis.

Extensive queries aimed at uncovering the use of this compound as a chiral building block, a substrate in enantioselective reactions, or as a starting material for the synthesis of chiral molecules have yielded no direct results. The scientific literature provides a wealth of information on general methodologies in asymmetric synthesis, including the use of various chiral catalysts and the synthesis of complex chiral molecules from different starting materials. However, the specific compound , this compound, is not mentioned within the context of these studies.

Research in asymmetric synthesis often focuses on substrates with particular functional groups that are amenable to stereoselective transformations. While the structure of this compound, featuring an allylic chloride and a substituted phenyl ring, suggests potential for various synthetic manipulations, there is no documented evidence of its utilization in creating chiral molecules.

Similarly, the concept of the chiral pool involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. There is no indication from the available literature that this compound is either derived from a natural chiral source or has been used as a precursor in such synthetic pathways.

It is important to note that the absence of published data does not definitively mean the compound has never been used for these purposes. It may have been explored in proprietary, unpublished industrial research, or it may be a novel area of investigation that has not yet been reported in academic journals. However, based on the current body of scientific literature, no information is available to fulfill the request for an article on the applications of this compound in chiral pool applications and asymmetric synthesis.

Further research would be required to explore the potential of this specific compound in these advanced chemical synthesis applications.

Future Research Directions and Emerging Opportunities for 2 Chloro 3 2,6 Dimethylphenyl 1 Propene

Development of Novel Green Synthetic Routes

Currently, there are no established "green" synthetic routes for 2-Chloro-3-(2,6-dimethylphenyl)-1-propene documented in the scientific literature. Future research could focus on developing environmentally benign methodologies for its synthesis. This would involve the exploration of catalysts based on earth-abundant metals, the use of renewable starting materials, and the implementation of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids. The goal would be to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents, aligning with the principles of green chemistry.

Exploration of Unconventional Reactivity Modes

The reactivity of this compound remains unexplored. Future investigations could delve into its behavior under various reaction conditions to uncover novel reactivity patterns. This could include studies on its participation in pericyclic reactions, C-H activation, or photocatalyzed transformations. Understanding its fundamental reactivity is crucial for unlocking its potential as a building block in organic synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant future opportunity. Such technologies could enable safer, more efficient, and scalable production of this compound and its derivatives. Research in this area would involve the development of stable and robust flow protocols, real-time reaction monitoring, and the use of machine learning algorithms to optimize reaction parameters.

Advanced Materials Science Applications Beyond Traditional Polymers

There is currently no data to suggest any application of this compound in materials science. Future research could explore its potential as a monomer for the synthesis of specialty polymers with unique thermal, optical, or mechanical properties. Furthermore, its distinct chemical structure might lend itself to the creation of novel functional materials, such as organic semiconductors, liquid crystals, or components of advanced composites, though such applications are purely hypothetical at this stage.

Synergistic Approaches Combining Computational and Experimental Chemistry

A combined computational and experimental approach could significantly accelerate the exploration of this compound's chemical space. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict its reactivity, spectroscopic properties, and potential reaction pathways. These computational insights would then guide targeted experimental studies, leading to a more efficient and resource-effective research and development process. This synergy is essential for uncovering the potential of understudied molecules.

Q & A

Q. What computational approaches are recommended for predicting the reactivity of this compound in novel reaction environments?

- Modeling Strategies :

- Perform DFT calculations (B3LYP/6-311+G**) to map potential energy surfaces for substitution vs. elimination.

- Use molecular dynamics simulations to assess solvent effects (e.g., toluene vs. DMF) on reaction trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.